molecular formula C10H22N2 B1318841 3-Azepan-1-yl-2-methyl-propylamine CAS No. 893644-62-7

3-Azepan-1-yl-2-methyl-propylamine

Cat. No.: B1318841
CAS No.: 893644-62-7
M. Wt: 170.3 g/mol
InChI Key: VEGBREJXVGTQRO-UHFFFAOYSA-N
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Description

3-Azepan-1-yl-2-methyl-propylamine (CAS: 845885-85-0) is a branched aliphatic amine featuring a seven-membered azepane ring attached to a propylamine backbone with a methyl substituent. Its molecular formula is C₁₁H₂₄N₂, and it has a molecular weight of 184.327 g/mol . The compound is characterized by its secondary amine functionality and lipophilic azepane moiety, which influence its physicochemical properties, such as solubility and bioavailability.

The SMILES notation for the compound is CC(C)(CN)CN1CCCCCC1, highlighting the azepane ring (N1CCCCCC1) and the branched methyl-propylamine chain (CC(C)(CN)) .

Properties

IUPAC Name

3-(azepan-1-yl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-10(8-11)9-12-6-4-2-3-5-7-12/h10H,2-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGBREJXVGTQRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)CN1CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Azepan-1-yl-2-methyl-propylamine involves several synthetic routes and reaction conditions. One common method is the recyclization of small and medium carbo-, oxa-, or azacyclanes . This method involves the expansion of smaller rings to form the seven-membered azepine ring. Another approach is the multicomponent heterocyclization reaction, which allows for the preparation of various compounds with azepine scaffolds . These methods are often employed in industrial production due to their efficiency and scalability.

Chemical Reactions Analysis

3-Azepan-1-yl-2-methyl-propylamine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield amines or alcohols .

Mechanism of Action

The mechanism of action of 3-Azepan-1-yl-2-methyl-propylamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved . Further research is needed to fully elucidate the detailed mechanism of action of this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 3-Azepan-1-yl-2-methyl-propylamine, we compare it to analogous azepane- and amine-containing compounds (Table 1).

Table 1: Key Properties of this compound and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes References
This compound 845885-85-0 C₁₁H₂₄N₂ 184.327 Secondary amine, azepane Pharmacological intermediates
3-Azepan-1-yl-2-methylpropanohydrazide 854036-09-2 C₁₀H₂₁N₃O 199.30 Hydrazide, azepane Anticancer research
3-Azepan-1-ylpropanoic acid 730996-05-1 C₉H₁₇NO₂ 171.24 Carboxylic acid, azepane Enzyme inhibition studies
1-(Azepan-1-yl)-3-methylbutan-2-amine 1021147-07-8 C₁₁H₂₄N₂ 184.322 Branched amine, azepane Neurological ligand synthesis
3-Azepan-1-yl-2,2-dimethylpropanal 842971-09-9 C₁₀H₁₉NO 169.27 Aldehyde, azepane Organic synthesis intermediate

Structural and Functional Differences

  • Amine vs. Similarly, 3-Azepan-1-ylpropanoic acid (CAS 730996-05-1) features a carboxylic acid group (-COOH), increasing polarity and acidity (pKa ~4-5), making it suitable for pH-dependent interactions in drug design .
  • Branched vs.
  • Aldehyde Functionality :
    3-Azepan-1-yl-2,2-dimethylpropanal (CAS 842971-09-9) contains an aldehyde group (-CHO), enabling use in reductive amination reactions, whereas the primary amine in this compound is more nucleophilic .

Physicochemical Properties

  • Lipophilicity :
    The azepane ring contributes to higher lipophilicity (logP ~2.5-3.0) compared to smaller cyclic amines (e.g., piperidine derivatives). This property may enhance blood-brain barrier permeability, as seen in related compounds like 1-(azepan-1-yl)-3-methylbutan-2-amine (CAS 1021147-07-8) .

  • Solubility: The primary amine group in this compound improves aqueous solubility (~10-20 mg/mL) relative to its aldehyde counterpart (CAS 842971-09-9), which is less soluble due to nonpolar aliphatic chains .

Biological Activity

3-Azepan-1-yl-2-methyl-propylamine, a compound with the molecular formula C10_{10}H22_{22}N2_2 and a molecular weight of 170.3 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. While specific synthetic routes for this compound are not extensively documented, general methods for synthesizing similar amines often include:

  • Starting Materials : 2-methylpropylamine and azepane derivatives.
  • Reagents : Commonly used reagents may include strong bases and solvents such as dimethyl sulfoxide (DMSO).
  • Reaction Conditions : The reactions are usually conducted under inert atmospheres at elevated temperatures to facilitate effective amine formation.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized that the azepane ring structure allows for significant conformational flexibility, which may enhance binding affinity to specific receptors or enzymes.

Pharmacological Studies

Recent studies have indicated that compounds with similar structural motifs exhibit diverse pharmacological properties, including:

  • Cytotoxicity : Preliminary evaluations suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, similar to findings in related compounds such as β-aryl-β-mercapto ketones which showed significant activity against MCF-7 breast cancer cells .

Data Table: Biological Activity Summary

Activity Type Description Reference
CytotoxicityPotential cytotoxic effects on cancer cell lines; further studies needed
Enzyme InhibitionPossible inhibition of monoamine oxidase (MAO) enzymes; selective activity observed
Receptor ModulationHypothesized modulation of neurotransmitter receptors due to structural similarity with known ligands

Case Studies

  • Cytotoxicity Evaluation : In a study assessing the cytotoxic effects of synthesized compounds with similar structures, it was found that introducing tertiary amine groups enhanced the cytotoxic effects significantly on MCF-7 cells compared to controls like Tamoxifen . This suggests that this compound may possess similar properties warranting further investigation.
  • Monoamine Oxidase Inhibition : Preliminary studies on related compounds have shown promising results in inhibiting MAO-A, which is crucial for neurotransmitter metabolism. The selectivity observed in these compounds could indicate a potential therapeutic application for this compound in neurological disorders .

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